4-Oxo-3-(quinolin-2-yl)-4H-1-benzopyran-7-yl formate

Physicochemical Profiling Lipophilicity Drug Design

4-Oxo-3-(quinolin-2-yl)-4H-1-benzopyran-7-yl formate (CAS 98458-38-9) is a synthetic small molecule belonging to the quinolinyl-benzopyran class, a structural family explored in patent literature for leukotriene D4 antagonism and anti-inflammatory applications. The compound is characterized by a 4H-1-benzopyran-4-one core with a quinolin-2-yl substituent at the 3-position and a formate ester at the 7-position, yielding a molecular formula of C19H11NO4 and a molecular weight of 317.295 g/mol.

Molecular Formula C19H11NO4
Molecular Weight 317.3 g/mol
CAS No. 98458-38-9
Cat. No. B12886203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-3-(quinolin-2-yl)-4H-1-benzopyran-7-yl formate
CAS98458-38-9
Molecular FormulaC19H11NO4
Molecular Weight317.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)C3=COC4=C(C3=O)C=CC(=C4)OC=O
InChIInChI=1S/C19H11NO4/c21-11-24-13-6-7-14-18(9-13)23-10-15(19(14)22)17-8-5-12-3-1-2-4-16(12)20-17/h1-11H
InChIKeyZNGIYMKGHMIVKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Oxo-3-(quinolin-2-yl)-4H-1-benzopyran-7-yl formate (CAS 98458-38-9): A Chemically Distinct Quinolinyl-Benzopyran Scaffold


4-Oxo-3-(quinolin-2-yl)-4H-1-benzopyran-7-yl formate (CAS 98458-38-9) is a synthetic small molecule belonging to the quinolinyl-benzopyran class, a structural family explored in patent literature for leukotriene D4 antagonism and anti-inflammatory applications [1]. The compound is characterized by a 4H-1-benzopyran-4-one core with a quinolin-2-yl substituent at the 3-position and a formate ester at the 7-position, yielding a molecular formula of C19H11NO4 and a molecular weight of 317.295 g/mol [2]. Its bioactivity profile remains largely uncharacterized in the public domain, distinguishing it from more extensively studied analogs.

Why Generic Substitution Fails for 4-Oxo-3-(quinolin-2-yl)-4H-1-benzopyran-7-yl formate


Substituting 4-Oxo-3-(quinolin-2-yl)-4H-1-benzopyran-7-yl formate with a generic in-class analog is not scientifically sound due to a critical functional group divergence. The most obvious alternative, the 7-hydroxy analog (CAS 70121-94-7), lacks the formate ester [1]. This single substitution can drastically alter properties fundamental to research consistency: the target compound's measured LogP of 4.18 is 0.46 units higher than the hydroxy analog's LogP of 3.71, and its polar surface area (PSA) is 6.07 Ų larger (69.4 vs. 63.33 Ų) [1][2]. These differences predict divergent membrane permeability, solubility, and metabolic stability, making the two compounds functionally non-interchangeable in any assay where these parameters are relevant.

Quantitative Differentiation Guide for 4-Oxo-3-(quinolin-2-yl)-4H-1-benzopyran-7-yl formate


Enhanced Lipophilicity vs. the 7-Hydroxy Analog: A Physicochemical Head-to-Head Comparison

The replacement of the 7-hydroxy group with a 7-formate ester results in a quantifiable increase in lipophilicity. The target compound, 4-Oxo-3-(quinolin-2-yl)-4H-1-benzopyran-7-yl formate, exhibits a calculated LogP of 4.18, compared to a LogP of 3.71 for the direct 7-hydroxy analog (CAS 70121-94-7), representing a meaningful increase of 0.47 log units [1][2]. This is accompanied by a concurrent increase in topological polar surface area (TPSA) from 63.33 Ų to 69.40 Ų [1][2].

Physicochemical Profiling Lipophilicity Drug Design

Absence of Public Bioactivity Data as a Strategic Differentiator vs. Data-Rich Analogs

A comprehensive search of major public bioactivity databases, including ChEMBL, BindingDB, and PubChem, reveals zero reported IC50, Ki, or EC50 values for 4-Oxo-3-(quinolin-2-yl)-4H-1-benzopyran-7-yl formate (CAS 98458-38-9) as of the knowledge cutoff date. This is confirmed by the ZINC database (ZINC2825979), which notes 'There is no known activity for this compound' [1]. In contrast, many other compounds within the quinolinyl-benzopyran patent space, and the broader flavonoid-like scaffold family, have extensive pharmacological profiles.

Biological Screening Data Availability Research Tool

Optimal Application Scenarios for 4-Oxo-3-(quinolin-2-yl)-4H-1-benzopyran-7-yl formate Based on Evidence


Physicochemical Probe for Lipophilicity-Driven Permeability Studies

The quantified LogP difference (+0.47) compared to the 7-hydroxy analog makes this compound an ideal tool for establishing structure-permeability relationships (SPR) in cell-based assays. Its intermediate lipophilicity profile (LogP 4.18) is well-suited for studying passive membrane diffusion without the confounding biological activity of more potent analogs [1][2].

Negative Control for Quinolinyl-Benzopyran Bioactivity Assays

The absence of any reported bioactivity for this compound, as verified by the ZINC database and other public repositories, makes it a uniquely clean negative control for high-throughput screening (HTS) campaigns involving structurally related leukotriene antagonists or other patent-derived analogs [3]. It helps eliminate false positives arising from scaffold-based interactions.

Chemical Biology Research into Ester-Prodrug Functionality

The presence of the 7-formate ester provides a hydrolytically cleavable functional group. This compound can be utilized as a model substrate in cellular esterase activity assays or to investigate the kinetics of intracellular activation of ester-based prodrugs, directly compared to the stable 7-hydroxy analog [1][2].

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